molecular formula C7H5F2NO2 B128351 6-Amino-2,3-difluorobenzoic Acid CAS No. 442134-72-7

6-Amino-2,3-difluorobenzoic Acid

Cat. No. B128351
Key on ui cas rn: 442134-72-7
M. Wt: 173.12 g/mol
InChI Key: CKPWBLHHQXCINB-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate (5.5 g, 19.2 mmol) in methylene chloride (150 mL) was added trifluoroacetic acid (25 mL, Aldrich). The resulting solution was stirred overnight and then concentrated to an oily residue under reduced pressure. The oil was dissolved in tetrahydrofuran (150 mL) and water (100 mL) and lithium hydroxide (2.3 g, 100 mmol, 5 equiv.) were added. The resulting mixture was rapidly stirred overnight. The next morning the reaction was poured into ethyl acetate and 1.0N HCl was added until the pH is adjusted to 7. The organic layer was washed twice with brine and taken to a residue under reduced pressure to afford 6-amino-2,3-difluorobenzoic acid (3.78 g, 22 mmol) of sufficient purity for use directly in the next transformation. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.51 (ddd, J=9.35, 4.22, 2.20 Hz, 1 H), 7.21-7.31 (m, 1 H), 8.71 (s, 1 H).
Name
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(OC([NH:8][C:9]1[C:14]([C:15]([O:17]C)=[O:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][CH:10]=1)=O)(C)C.FC(F)(F)C(O)=O.[OH-].[Li+].Cl>C(Cl)Cl.C(OCC)(=O)C.O>[NH2:8][C:9]1[C:14]([C:15]([OH:17])=[O:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
Quantity
5.5 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1=CC=C(C(=C1C(=O)OC)F)F
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily residue under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in tetrahydrofuran (150 mL)
WAIT
Type
WAIT
Details
The resulting mixture was rapidly stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added until the pH
WASH
Type
WASH
Details
The organic layer was washed twice with brine

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mmol
AMOUNT: MASS 3.78 g
YIELD: CALCULATEDPERCENTYIELD 114.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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